molecular formula C16H25N3O2 B8196209 2,2-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile

2,2-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile

Cat. No.: B8196209
M. Wt: 291.39 g/mol
InChI Key: JFTKLAIXKLBJQR-RYUDHWBXSA-N
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Description

2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and a nitrile group The presence of the tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability

Properties

IUPAC Name

2,2-bis[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)11-8-20-13(18-11)10(7-17)14-19-12(9-21-14)16(4,5)6/h10-12H,8-9H2,1-6H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTKLAIXKLBJQR-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C(C#N)C2=N[C@@H](CO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of Picolinic Acid Derivatives

A scalable route begins with picolinic acid, which undergoes amidation with (R)-tert-leucinol to yield (R)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide. This intermediate is critical for subsequent cyclization. The reaction employs N-methylmorpholine and isobutyl chloroformate in dichloromethane at 0°C, achieving yields exceeding 85%.

Table 1: Amidation Reaction Conditions

ParameterValue
SolventDichloromethane
Temperature0°C
BaseN-Methylmorpholine
Coupling AgentIsobutyl Chloroformate
Yield85–90%

Cyclization to Oxazoline Rings

Cyclization of the amide intermediate into the oxazoline ring is achieved using thionyl chloride (SOCl₂). This step converts the hydroxyl group into a leaving group, facilitating intramolecular nucleophilic attack by the adjacent nitrogen. The reaction proceeds at room temperature in dichloromethane, yielding the oxazoline product in 75–80% efficiency.

Assembly of the Bis-Oxazoline Acetonitrile Core

The central challenge lies in coupling two oxazoline units to an acetonitrile linker while preserving stereochemical integrity. Two primary strategies have emerged:

Nucleophilic Substitution with Cyanomethyl Halides

Chloroacetonitrile serves as an electrophilic linker, reacting with deprotonated oxazoline anions. This method, adapted from palladium–oxazoline complex syntheses, involves:

  • Generating oxazoline anions via treatment with a strong base (e.g., NaH) in tetrahydrofuran.

  • Adding chloroacetonitrile at −78°C to prevent side reactions.

  • Warming to room temperature for 12–24 hours.

Table 2: Coupling Reaction Parameters

ParameterValue
SolventTetrahydrofuran
BaseSodium Hydride
Temperature−78°C to 25°C
Reaction Time12–24 hours
Yield60–68%

Condensation with Malononitrile Derivatives

An alternative approach utilizes malononitrile as a bis-electrophilic core. Oxazoline thiols or alcohols undergo nucleophilic substitution at the nitrile’s α-position. This method, though less common, avoids the need for strong bases but requires precise stoichiometry to prevent over-substitution.

Optimization of Stereochemical Control

The (R)-configuration at the 4-position of each oxazoline is enforced through chiral pool synthesis. (R)-tert-leucinol, commercially available or synthesized via enzymatic resolution, ensures >99% enantiomeric excess (ee) in the final product. Key considerations include:

  • Protection Strategies : tert-Butyldicarbonate (Boc₂O) protects amines during intermediate stages, preventing racemization.

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates without compromising stereoselectivity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis confirms the bis-oxazoline structure through characteristic signals:

  • δ 1.20–1.40 ppm : tert-Butyl methyl protons (18H, singlet).

  • δ 4.60–5.20 ppm : Oxazoline ring protons (4H, multiplet).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 291.39 [M+H]⁺ aligns with the molecular formula C₁₆H₂₅N₃O₂.

Scalability and Industrial Relevance

The synthesis is amenable to multi-gram scale production, with critical steps achieving >75% yield. Industrial adaptations emphasize:

  • Cost Reduction : Substituting picolinic acid for cyanopyridine precursors lowers raw material costs by 40%.

  • Purification Simplification : Recrystallization from ether/petroleum ether replaces chromatography, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The oxazoline rings can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: It is used in the synthesis of specialty chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism by which 2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its interaction with molecular targets through its oxazoline rings and nitrile group. These functional groups can participate in various chemical interactions, such as hydrogen bonding, coordination with metal ions, and nucleophilic attacks. The tert-butyl groups provide steric protection, influencing the compound’s reactivity and selectivity in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.

    2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)butyronitrile: Contains a butyronitrile group, offering different steric and electronic properties.

Uniqueness

2,2-Bis(®-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its specific combination of oxazoline rings, nitrile group, and tert-butyl groups. This combination provides a distinct set of chemical properties, making it valuable in asymmetric synthesis and catalysis. The steric hindrance from the tert-butyl groups enhances its stability and selectivity in various reactions, distinguishing it from similar compounds.

Biological Activity

2,2-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile, commonly referred to as 2,2-Bisoxazoline acetonitrile, is a compound of interest due to its potential biological activities and applications in asymmetric catalysis. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its significance in medicinal chemistry.

  • Molecular Formula : C16_{16}H25_{25}N3_3O2_2
  • Molecular Weight : 291.38 g/mol
  • CAS Number : 1442644-13-4

Structural Characteristics

The compound features a bisoxazoline framework which is known for its ability to act as a ligand in various catalytic reactions. The presence of the tert-butyl group enhances stability and solubility in organic solvents.

Anticancer Properties

Recent studies have evaluated the anticancer potential of 2,2-Bisoxazoline acetonitrile derivatives. Research indicates that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Study: Tubulin Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates and assessed their biological activity against cancer cell lines. The findings suggested that similar oxazoline-based compounds exhibit significant cytotoxic effects by disrupting microtubule dynamics .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes involved in metabolic pathways. The oxazoline moiety has been shown to interact with various enzymes, potentially leading to therapeutic applications in metabolic disorders.

Enzyme Activity Table

Enzyme Inhibition Type IC50 Value (µM)
Aldose ReductaseCompetitive12.5
Carbonic AnhydraseNon-competitive8.3
AcetylcholinesteraseMixed15.0

Antimicrobial Activity

Preliminary studies have also suggested that 2,2-Bisoxazoline acetonitrile exhibits antimicrobial properties against certain bacterial strains. This opens avenues for its application in developing new antimicrobial agents.

Antimicrobial Efficacy Table

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of 2,2-Bisoxazoline acetonitrile can be attributed to its ability to form chelates with metal ions and its interaction with biological macromolecules. The oxazoline ring can stabilize transition states during enzyme catalysis or inhibit enzyme activity through steric hindrance.

Q & A

Q. What are the critical safety protocols for handling 2,2-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)acetonitrile in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ fume hoods during bulk handling .
  • First Aid Measures: In case of skin contact, immediately wash with soap and water; for eye exposure, rinse cautiously with water for ≥15 minutes and seek medical attention .
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .

Q. How can researchers optimize the synthesis of this compound to ensure high yields and purity?

Methodological Answer:

  • Stepwise Optimization: Use controlled reaction conditions (e.g., inert atmosphere, precise temperature) to minimize side reactions. Monitor progress via TLC or HPLC .
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to isolate the product .
  • Validation: Confirm purity via 1H^1H-NMR and LC-MS, ensuring absence of unreacted precursors or byproducts .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the stereochemistry of the oxazoline rings and acetonitrile moiety using single-crystal diffraction (e.g., Cu-Kα radiation) .
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent environments, particularly the tert-butyl groups and dihydrooxazole protons .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular weight (C20H28N4O2\text{C}_{20}\text{H}_{28}\text{N}_4\text{O}_2) and isotopic patterns .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Controlled Degradation Studies: Expose the compound to stressors (UV light, humidity, pH extremes) and monitor degradation via HPLC-MS. For example:
ConditionStress ParameterSampling IntervalsKey Metrics (e.g., % Degradation)
UV Light (254 nm)48 hours0, 12, 24, 48 hrsLoss of parent compound
Acidic (pH 3)72 hours0, 24, 48, 72 hrsFormation of hydrolysis byproducts
  • Kinetic Analysis: Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order models .

Q. How can contradictions in bioactivity data (e.g., conflicting IC50 values across assays) be resolved?

Methodological Answer:

  • Orthogonal Assays: Validate results using complementary methods (e.g., cell viability assays vs. enzymatic inhibition). Example workflow:
    • Primary Screen: Measure IC50 in cancer cell lines (e.g., MTT assay).
    • Secondary Validation: Use recombinant enzyme assays (e.g., fluorescence-based kinetics).
    • Tertiary Confirmation: Perform isothermal titration calorimetry (ITC) to assess binding thermodynamics .
  • Control Experiments: Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .

Q. What methodologies are recommended for evaluating the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

  • Environmental Partitioning Studies:
    • Soil Mobility: Conduct batch sorption experiments (e.g., OECD Guideline 106) to determine KdK_d (soil-water distribution coefficient) .
    • Aquatic Toxicity: Use Daphnia magna acute toxicity tests (48-hour EC50) and algal growth inhibition assays .
  • Biotic Transformations: Incubate the compound with microbial consortia and identify metabolites via GC-MS or 14C^{14}C-labeling .

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